molecular formula C25H43NO3 B12299492 11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one

11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one

Cat. No.: B12299492
M. Wt: 405.6 g/mol
InChI Key: NCGLTZSBTFVVAW-UHFFFAOYSA-N
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Description

11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one is a synthetic steroidal compound It is structurally related to pregnane derivatives and features a dimethylamino group, an ethoxy group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one typically involves multi-step organic reactions. One common method starts with a pregnane derivative, which undergoes a series of functional group modifications. The introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions, while the ethoxy group is often introduced via etherification reactions. The hydroxyl group can be added through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ethoxy group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of the corresponding alcohol.

Scientific Research Applications

11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl and ethoxy groups can influence the compound’s solubility and bioavailability. The overall effect of the compound is determined by its ability to bind to and modulate the activity of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 11-(Dimethylamino)-2-ethoxy-3-hydroxyandrostane-17-one
  • 11-(Dimethylamino)-2-ethoxy-3-hydroxyestrane-17-one
  • 11-(Dimethylamino)-2-ethoxy-3-hydroxycholestane-17-one

Uniqueness

11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one is unique due to its specific combination of functional groups and its pregnane backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H43NO3

Molecular Weight

405.6 g/mol

IUPAC Name

1-[11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3

InChI Key

NCGLTZSBTFVVAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C

Origin of Product

United States

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